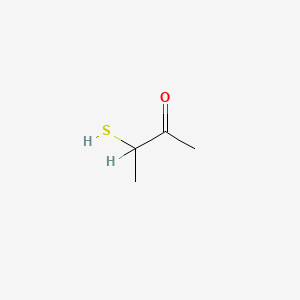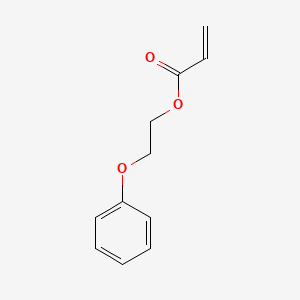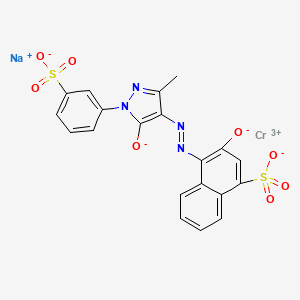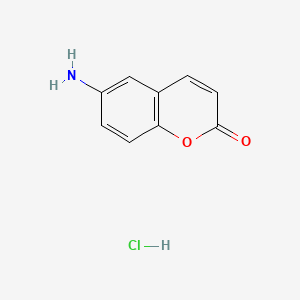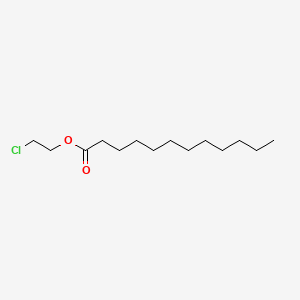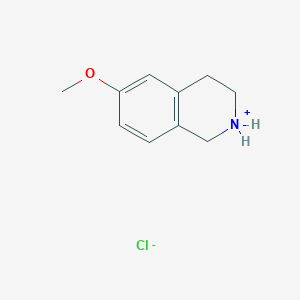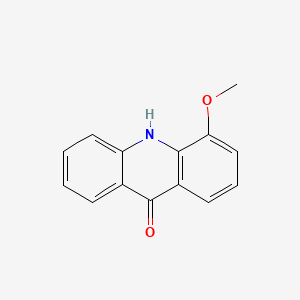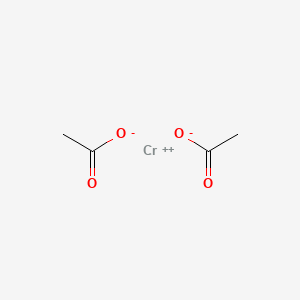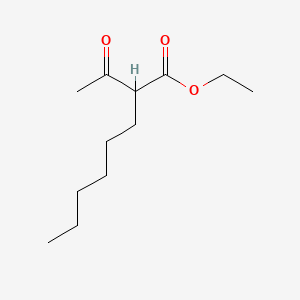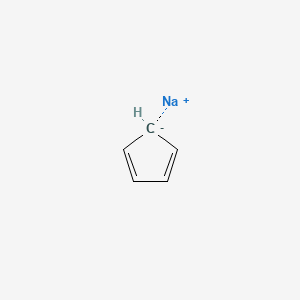
Sodium cyclopentadienide
Descripción general
Descripción
Sodium cyclopentadienide is an organosodium compound with the formula C5H5Na . It is often abbreviated as NaCp, where Cp− is the cyclopentadienide anion . It is a colorless solid, although samples often are pink owing to traces of oxidized impurities . It is used as a reagent for the preparation of metallocenes .
Synthesis Analysis
Sodium cyclopentadienide is commercially available as a solution in THF . It is prepared by treating cyclopentadiene with sodium . The conversion can be conducted by heating a suspension of molten sodium in dicyclopentadiene . Sodium and potassium cyclopentadienide were obtained in an improved synthetic procedure. They were prepared in a one-pot synthesis directly by reaction of alkali metals with neat dicyclopentadiene at elevated temperature .Molecular Structure Analysis
The nature of NaCp depends strongly on its medium and for the purposes of planning syntheses; the reagent is often represented as a salt Na+ C5H−5 . Crystalline solvent-free NaCp, which is rarely encountered, is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Na+ centers sandwiched between μ - η5: η5 -C5H5 ligands .Chemical Reactions Analysis
Sodium cyclopentadienide is a common reagent for the preparation of metallocenes . For example, it is used in the preparation of ferrocene and zirconocene dichloride . Sodium cyclopentadienide is also used for the preparation of substituted cyclopentadienyl derivatives such as the ester and formyl derivatives .Physical And Chemical Properties Analysis
Sodium cyclopentadienide has a molar mass of 88.085 g·mol−1 . It appears as a colorless solid and has a density of 1.113 g/cm3 . It decomposes in water but is soluble in THF .Aplicaciones Científicas De Investigación
Electrolyte for Sodium Batteries
Sodium cyclopentadienide has been identified as a new type of electrolyte for sodium batteries . The use of NaCp dissolved in tetrahydrofuran as an electrolyte reveals an improved reversibility of sodium dissolution and electrodeposition . This results in an electrochemical stability window of around 2.2 V vs. Na/Na+ and an ionic conductivity of 1.36 mS cm-1 at 25 °C . Furthermore, the plated electrodes showed a remarkable morphology of the Na deposits, i.e., no dendrite formation .
Sodium Metal Batteries
Due to the low cost and high abundance of sodium, sodium-based batteries, especially those employing metallic sodium anodes, are considered for post-lithium energy storage . Sodium cyclopentadienide can help address the reversible Na-metal stripping and plating challenge, which is a key issue in the development of high-performance and long-lasting sodium-metal batteries .
Synthesis of 1,2-Disubstituted Cyclopentadienes
Sodium cyclopentadienide can be used in the synthesis of 1,2-disubstituted cyclopentadienes . These compounds can be further converted to a wide variety of metallocenes .
Catalytic Processes
1,2-disubstituted metallocenes, which can be synthesized using sodium cyclopentadienide, find application in various catalytic processes .
Energy Storage Systems
Sodium cyclopentadienide can play a crucial role in the development of large-scale energy storage systems to better integrate renewable energy into the grid .
Future Battery Market
The European Union ranks sodium batteries, which can benefit from the use of sodium cyclopentadienide, as an important technology to establish for the future battery market .
Safety and Hazards
Direcciones Futuras
Sodium cyclopentadienide has been studied as a new type of electrolyte for sodium batteries . The use of sodium cyclopentadienide dissolved in tetrahydrofuran as the electrolyte reveals an improved reversibility of sodium dissolution and electrodeposition . This suggests that sodium cyclopentadienide could be further studied for its potential applications in energy storage .
Propiedades
IUPAC Name |
sodium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVHDUNQKJDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063665 | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium, 2,4-cyclopentadienide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4984-82-1 | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta-2,4-dien-1-ylsodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


